BAG1 protein - 148997-46-0

BAG1 protein

Catalog Number: EVT-1518479
CAS Number: 148997-46-0
Molecular Formula: C20H19N3O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

BAG1 is classified within the BAG family of proteins, which are evolutionary conserved across multiple species, including yeast, plants, and animals. The protein is predominantly expressed in various tissues and is notably overexpressed in several cancers, including breast and prostate cancers. Its role as a nucleotide exchange factor for heat shock proteins underscores its significance in cellular stress responses .

Synthesis Analysis

Methods of Synthesis

BAG1 protein can be synthesized using recombinant DNA technology. The process typically involves the following steps:

  1. Gene Cloning: The BAG1 gene is cloned into an expression vector suitable for the host organism (e.g., bacteria or mammalian cells).
  2. Transformation: The vector is introduced into host cells via transformation or transfection.
  3. Protein Expression: Induction of protein expression is achieved through specific conditions (e.g., temperature shifts or chemical inducers).
  4. Purification: The expressed protein is purified using techniques such as affinity chromatography, where specific tags on the protein allow for selective binding to resin .

Technical Details

For example, purification can involve the use of IgG Sepharose beads to isolate BAG1 from cell lysates. Following incubation and centrifugation, the bound proteins are eluted using proteolytic enzymes to release BAG1 for further analysis .

Molecular Structure Analysis

Structure and Data

The BAG1 protein features several structural domains:

  • BAG Domain: This domain interacts with heat shock proteins.
  • Ubiquitin-Like Domain: This domain is involved in protein degradation pathways.

The molecular weight varies among isoforms:

  • BAG1L: 52 kDa
  • BAG1M: 46 kDa
  • BAG1S: 33 kDa

The structural differences among isoforms influence their localization and functional roles within the cell .

Chemical Reactions Analysis

Reactions Involving BAG1 Protein

BAG1 participates in several biochemical reactions:

  • Protein Folding: Facilitates the correct folding of nascent polypeptides by interacting with chaperones.
  • Apoptosis Regulation: Inhibits apoptotic pathways by modulating the activity of pro-apoptotic factors.

Technical details include the binding affinity to heat shock proteins, which can be quantified using techniques such as surface plasmon resonance or fluorescence resonance energy transfer .

Mechanism of Action

Process and Data

BAG1 exerts its effects primarily through its interaction with heat shock proteins. It enhances the nucleotide exchange activity of Hsp70/Hsc70, leading to improved folding efficiency of client proteins. Additionally, BAG1 can inhibit apoptosis by sequestering pro-apoptotic proteins and promoting cell survival signals.

Data from studies indicate that high levels of BAG1 correlate with increased cell proliferation and resistance to chemotherapeutic agents in cancer cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Varies by isoform (33 kDa to 52 kDa).
  • Isoelectric Point: Typically around pH 6.0 to 7.0.

Chemical Properties

  • Solubility: Generally soluble in aqueous buffers at physiological pH.
  • Stability: Stability can be affected by temperature and pH conditions; optimal conditions are usually around physiological temperature (37°C) and neutral pH.

Relevant data include thermal stability assays that demonstrate how different isoforms respond to heat shock conditions .

Applications

Scientific Uses

BAG1 has significant implications in both basic research and clinical settings:

  • Cancer Research: Due to its role in promoting cell survival, BAG1 is a target for developing novel cancer therapies aimed at inhibiting its function to enhance chemotherapy efficacy.
  • Cell Biology Studies: Investigating the mechanisms of protein folding and degradation pathways offers insights into various diseases linked to protein misfolding.

Research continues to explore BAG1's potential as a biomarker for cancer prognosis and as a therapeutic target in strategies aimed at modulating apoptosis within tumor cells .

Molecular Characterization of BAG1 Protein

Genomic Organization and Evolutionary Conservation

Chromosomal Localization and Gene Structure

The human BAG1 gene (Gene ID: 573) is located on chromosome 9p13.3, spanning approximately 12.2 kb from base pair 33,252,820 to 33,264,720 (GRCh38/hg38) [1] [2]. It comprises 7 exons that encode a single mRNA transcript, which undergoes alternative translation initiation to generate multiple protein isoforms. A pseudogene has been identified on the X chromosome, suggesting historical gene duplication events [1] [8]. The promoter region contains stress-responsive elements, aligning with BAG1's role in cellular stress responses.

Phylogenetic Analysis Across Species

BAG1 exhibits remarkable evolutionary conservation across eukaryotes. Orthologs exist in mammals (e.g., Mus musculus), invertebrates (e.g., Hydra vulgaris), and even plants (Arabidopsis thaliana), though primary sequence divergence is higher in plant homologs [5] [7]. The BAG domain is the most conserved region, sharing >90% amino acid identity between humans and mice. Key functional motifs, including the ubiquitin-like domain (UBL), are preserved from lancelets (Branchiostoma floridae) to mammals, underscoring their fundamental role in proteostasis [5] [7].

Table 1: Evolutionary Conservation of BAG1 Domains

DomainH. sapiensM. musculusA. thalianaC. elegans
BAG Domain100%98%65%70%
Ubiquitin Domain100%95%60%68%
Acidic Repeats100%92%AbsentAbsent

Protein Isoforms and Alternative Translation Mechanisms

BAG1L, BAG1M, BAG1S: Structural and Functional Differences

Four primary BAG1 isoforms arise from alternative translation initiation:

  • BAG-1L (p50): 50 kDa; initiated upstream of the first AUG codon. Contains a nuclear localization signal (NLS) and 10 "TXEEX repeats" for DNA binding. Localizes to the nucleus and regulates transcription factors like c-Jun and androgen receptors [3] [6] [9].
  • BAG-1M (p46): 46 kDa; lacks the N-terminal extension of BAG-1L but retains the acidic repeats. Predominantly cytoplasmic and shuttles to the nucleus under stress [3] [9].
  • BAG-1S (p33/p36): 33–36 kDa; the most abundant isoform. Cytoplasmic localization; modulates proteasomal degradation and Hsp70 chaperone activity [1] [3].
  • BAG-1 (p29): Minor 29 kDa isoform with roles similar to BAG-1S but less studied [1].

Functional divergence is evident: BAG-1L enhances c-Jun-dependent transcription during neuronal apoptosis [6], while BAG-1S promotes proteasomal degradation of misfolded proteins like tau and BCR-ABL [9] [10].

Non-AUG Translation Initiation and Regulatory Implications

BAG-1L synthesis initiates at a non-AUG codon (CUG), while BAG-1M, BAG-1S, and p29 use downstream AUG codons via leaky ribosome scanning [3]. This mechanism allows a single mRNA to produce isoforms with distinct N-termini and functions. Regulation is stress-dependent: heat shock induces internal ribosome entry site (IRES)-mediated translation of BAG-1S, enabling sustained expression during proteotoxic stress [3] [9].

Table 2: BAG1 Isoforms and Their Properties

IsoformMolecular WeightTranslation StartDomains PresentLocalizationPrimary Functions
BAG-1L50 kDaCUG (Leu)BAG, UBL, Acidic Repeats, NLSNuclearTranscriptional coactivation
BAG-1M46 kDaAUG1 (Met)BAG, UBL, Acidic RepeatsCytoplasmic/NuclearChaperone regulation, ERAD
BAG-1S33–36 kDaAUG2 (Met)BAG, UBLCytoplasmicProteasomal targeting
BAG-1 (p29)29 kDaAUG3 (Met)BAGCytoplasmicApoptosis regulation (minor role)

Structural Domains and Functional Motifs

BAG Domain Architecture and Chaperone Interaction Sites

The C-terminal BAG domain (residues 256–347 in BAG-1L) forms a three-helix bundle that binds the ATPase domain of Hsp70/Hsc70 chaperones [4] [9]. NMR studies reveal helices α2 and α3 mediate this interaction, with residues Glu246, Arg248, and Lys251 directly contacting Hsp70 to accelerate ADP/ATP exchange [4]. This enhances chaperone-mediated protein folding and client release. The BAG domain also binds BCL-2, Raf-1 kinase, and nuclear hormone receptors, positioning BAG1 as a critical node in stress signaling [8] [9].

Ubiquitin-Like Domain (UBL) and Proteasomal Associations

The N-terminal ubiquitin-like domain (UBL) (residues 1–105 in BAG-1L) adopts a β-grasp fold homologous to ubiquitin. It docks BAG1 to the 19S regulatory particle of the 26S proteasome, facilitating the delivery of Hsp70-bound ubiquitinated substrates for degradation [5] [9] [10]. Key residues (e.g., Lys48) regulate chain linkage specificity, though BAG1 UBL lacks canonical ubiquitination sites. This domain also binds E3 ligases (e.g., CHIP, SIAH), integrating chaperone and degradation pathways [9].

Acidic Repeats and Phosphorylation Sites

BAG-1L and BAG-1M contain 4–10 "TXEEX repeats" (Thr-Xaa-Glu-Glu-Xaa) in their N-terminal regions. These acidic motifs mediate DNA binding and transactivation of nuclear receptors [6] [8]. Phosphorylation at Thr residues (e.g., Thr205) by kinases like JNK or AKT modulates protein interactions:

  • Phosphorylated BAG-1L recruits phospho-c-Jun to augment AP-1-dependent transcription in neurons [6].
  • AKT-mediated phosphorylation enhances binding to Raf-1, suppressing apoptosis in cancer cells [8] [9].

Table 3: Functional Domains and Binding Partners of BAG1

Domain/MotifKey ResiduesStructural FeaturesBinding PartnersBiological Functions
BAG DomainGlu246, Arg248, Lys251Three-helix bundleHsp70/Hsc70, BCL-2, Raf-1Nucleotide exchange, anti-apoptosis
UBL DomainLys48, Phe50, Leu71β-grasp fold26S proteasome, CHIP, SIAHSubstrate shuttling to proteasome
Acidic RepeatsThr205, Glu208TXEEX tandem motifsc-Jun, AR, GRTranscriptional coactivation
Phosphorylation SitesThr205, Ser312Kinase-specific motifsJNK, AKTStress signaling, protein localization

This domain architecture enables BAG1 to coordinate protein folding, degradation, and signaling, with isoform-specific motifs tailoring functions to cellular compartments [4] [5] [6].

Properties

CAS Number

148997-46-0

Product Name

BAG1 protein

Molecular Formula

C20H19N3O2

Synonyms

BAG1 protein

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